molecular formula C13H24O3 B14290548 1-(2,2-Dimethyl-1,3-dioxolan-4-YL)-3-methylhept-1-EN-3-OL CAS No. 113375-79-4

1-(2,2-Dimethyl-1,3-dioxolan-4-YL)-3-methylhept-1-EN-3-OL

Katalognummer: B14290548
CAS-Nummer: 113375-79-4
Molekulargewicht: 228.33 g/mol
InChI-Schlüssel: OJOOCEOLKIEFAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,2-Dimethyl-1,3-dioxolan-4-YL)-3-methylhept-1-EN-3-OL is an organic compound that belongs to the class of dioxolanes This compound is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Dimethyl-1,3-dioxolan-4-YL)-3-methylhept-1-EN-3-OL typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with a suitable alkene in the presence of an acid catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and chromatography are employed to isolate and purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,2-Dimethyl-1,3-dioxolan-4-YL)-3-methylhept-1-EN-3-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions employed .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

1-(2,2-Dimethyl-1,3-dioxolan-4-YL)-3-methylhept-1-EN-3-OL has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(2,2-Dimethyl-1,3-dioxolan-4-YL)-3-methylhept-1-EN-3-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing cellular processes and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2-Dimethyl-1,3-dioxolane-4-methanamine
  • ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol
  • (S)-(+)-(2,2-dimethyl-[1,3]-dioxolan-4-yl)-methylamine

Uniqueness

1-(2,2-Dimethyl-1,3-dioxolan-4-YL)-3-methylhept-1-EN-3-OL is unique due to its specific structural features, such as the presence of a dioxolane ring and an alkene moiety. These structural elements confer distinct chemical properties and reactivity, making the compound valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

113375-79-4

Molekularformel

C13H24O3

Molekulargewicht

228.33 g/mol

IUPAC-Name

1-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-methylhept-1-en-3-ol

InChI

InChI=1S/C13H24O3/c1-5-6-8-13(4,14)9-7-11-10-15-12(2,3)16-11/h7,9,11,14H,5-6,8,10H2,1-4H3

InChI-Schlüssel

OJOOCEOLKIEFAY-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(C)(C=CC1COC(O1)(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.